molecular formula C22H18BrF2NO B2766257 1-(3,5-Difluorophenyl)-2-(3-bromophenyl)-6,6-dimethyl-5,6,7-trihydroindol-4-one CAS No. 1024154-45-7

1-(3,5-Difluorophenyl)-2-(3-bromophenyl)-6,6-dimethyl-5,6,7-trihydroindol-4-one

Cat. No.: B2766257
CAS No.: 1024154-45-7
M. Wt: 430.293
InChI Key: VNXANQPVGXHJAR-UHFFFAOYSA-N
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Description

1-(3,5-Difluorophenyl)-2-(3-bromophenyl)-6,6-dimethyl-5,6,7-trihydroindol-4-one is a synthetic organic compound characterized by its unique structural features, including difluorophenyl and bromophenyl groups attached to a trihydroindol core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-Difluorophenyl)-2-(3-bromophenyl)-6,6-dimethyl-5,6,7-trihydroindol-4-one typically involves multi-step organic reactions. One common approach is the Friedel-Crafts acylation reaction, followed by cyclization and functional group modifications. The reaction conditions often require the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (DCM) to facilitate the acylation process.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and microreactor technology can be employed to enhance reaction efficiency and scalability. These methods allow for precise control over reaction parameters, leading to consistent production outcomes.

Chemical Reactions Analysis

Types of Reactions

1-(3,5-Difluorophenyl)-2-(3-bromophenyl)-6,6-dimethyl-5,6,7-trihydroindol-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert carbonyl groups to alcohols.

    Substitution: Halogen substitution reactions can be performed using nucleophiles like sodium methoxide (NaOCH3) to replace bromine atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in anhydrous ether, sodium borohydride (NaBH4) in methanol.

    Substitution: NaOCH3 in methanol, sodium ethoxide (NaOEt) in ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of ethers or other substituted derivatives.

Scientific Research Applications

1-(3,5-Difluorophenyl)-2-(3-bromophenyl)-6,6-dimethyl-5,6,7-trihydroindol-4-one has several scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Material Science: Its unique structural properties make it a candidate for developing advanced materials with specific electronic or optical characteristics.

    Biological Studies: Researchers explore its interactions with biological macromolecules to understand its potential effects on cellular processes.

Mechanism of Action

The mechanism of action of 1-(3,5-Difluorophenyl)-2-(3-bromophenyl)-6,6-dimethyl-5,6,7-trihydroindol-4-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structural features allow it to bind to active sites, modulating the activity of these targets. Pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3,5-Difluorophenyl)-2-phenyl-6,6-dimethyl-5,6,7-trihydroindol-4-one
  • 1-(3,5-Difluorophenyl)-2-(4-bromophenyl)-6,6-dimethyl-5,6,7-trihydroindol-4-one
  • 1-(3,5-Difluorophenyl)-2-(3-chlorophenyl)-6,6-dimethyl-5,6,7-trihydroindol-4-one

Uniqueness

1-(3,5-Difluorophenyl)-2-(3-bromophenyl)-6,6-dimethyl-5,6,7-trihydroindol-4-one stands out due to the presence of both difluorophenyl and bromophenyl groups, which confer unique electronic and steric properties. These features can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

2-(3-bromophenyl)-1-(3,5-difluorophenyl)-6,6-dimethyl-5,7-dihydroindol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18BrF2NO/c1-22(2)11-20-18(21(27)12-22)10-19(13-4-3-5-14(23)6-13)26(20)17-8-15(24)7-16(25)9-17/h3-10H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNXANQPVGXHJAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C=C(N2C3=CC(=CC(=C3)F)F)C4=CC(=CC=C4)Br)C(=O)C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18BrF2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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